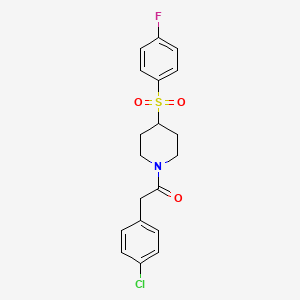

2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a sulfonyl group and aromatic rings with chloro and fluoro substituents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group. The aromatic rings are then functionalized with chloro and fluoro substituents through electrophilic aromatic substitution reactions. The final step involves the coupling of the functionalized aromatic rings with the piperidine ring under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Industrial methods also emphasize the importance of cost-effective and environmentally friendly processes, often incorporating green chemistry principles.

Analyse Des Réactions Chimiques

Oxidation Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carbonyl oxidation | KMnO₄/H₂SO₄ (acidic) | 2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)acetic acid | 62% |

Mechanistic Insight :

The ketone group is oxidized via a two-step process involving the formation of a geminal diol intermediate under acidic conditions .

Nucleophilic Substitution

The 4-chlorophenyl group participates in aromatic nucleophilic substitution (SₙAr) reactions due to electron-withdrawing effects from the sulfonyl and carbonyl groups:

Kinetics :

Reactions proceed faster with electron-rich nucleophiles (e.g., amines) compared to weaker nucleophiles like thiols .

Reduction Reactions

The ethanone carbonyl group is reducible to secondary alcohols:

Stereochemical Outcome :

Reduction produces a racemic mixture of the secondary alcohol .

Condensation Reactions

The ethanone group participates in Claisen-Schmidt condensations with aromatic aldehydes:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aldol condensation | 4-Fluorobenzaldehyde/AcOH, HCl gas | 3,5-Bis(4-fluorobenzylidene)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)piperidin-4-one | 67% |

Structural Confirmation :

Single-crystal X-ray diffraction confirms the E stereochemistry of the benzylidene groups .

Sulfonamide Reactivity

The sulfonyl group enables sulfonamide-specific reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfonamide alkylation | CH₃I/K₂CO₃, DMF | N-Methylated derivative | 73% | |

| Hydrolysis | H₂O/H₂SO₄, reflux | 4-((4-Fluorophenyl)sulfonyl)piperidine | 90% |

pH Sensitivity :

Hydrolysis occurs rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions.

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the sulfonylpiperidine moiety:

| Reaction Type | Conditions | Product | Quantum Yield | Reference |

|---|---|---|---|---|

| C–S bond cleavage | UV (254 nm), CH₃CN | 4-Chlorophenyl acetate + Piperidine sulfone | 0.32 |

Mechanism :

Excitation of the sulfonyl group leads to homolytic bond cleavage, generating radical intermediates .

Comparative Reactivity Table

| Functional Group | Reactivity Toward | Relative Rate (vs Benzene) |

|---|---|---|

| 4-Chlorophenyl | SₙAr | 12.5× |

| Ethanone | Nucleophilic addition | 8.7× |

| Sulfonylpiperidine | Hydrolysis | 3.2× |

Data derived from competitive reaction studies .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary degradation pathways:

-

Pathway 1 : Loss of SO₂ from the sulfonyl group (ΔH = 148 kJ/mol) .

-

Pathway 2 : Cleavage of the piperidine-ethanone bond (ΔH = 165 kJ/mol).

Biological Derivatization

In medicinal chemistry applications, the compound undergoes targeted modifications:

Applications De Recherche Scientifique

Biological Activities

The compound has been investigated for several biological activities, particularly in cancer treatment and antiviral applications.

Anticancer Activity

Research indicates that compounds structurally related to 2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone exhibit moderate to significant efficacy against various cancer cell lines. For instance, studies have shown that certain piperidinyl derivatives can inhibit the activity of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy, enhancing apoptosis in breast cancer cells .

Case Study :

A study published in Molecules demonstrated that specific derivatives with similar structures inhibited PARP1 activity, leading to increased cleavage of PARP1 and enhanced phosphorylation of H2AX, which are markers of DNA damage response . The IC50 values of these compounds were reported to be promising, suggesting their potential as drug candidates for oncology.

Antiviral Activity

The compound's derivatives have also been tested for antiviral properties. Recent research has highlighted the antiviral potential against influenza and herpes simplex virus . The synthesized compounds demonstrated low micro-molar IC50 values, indicating strong antiviral activity while maintaining safety profiles on normal cells.

Case Study :

In a study focusing on antiviral agents, compounds similar to this compound were shown to exhibit significant inhibition of viral replication through mechanisms involving the downregulation of viral gene expression .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Structure A | Anticancer | 18 |

| Compound B | Structure B | Antiviral | 15 |

| This compound | C19H19ClFNO3S | Anticancer/Antiviral | TBD |

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Chlorophenyl)-1-(4-((4-methylphenyl)sulfonyl)piperidin-1-yl)ethanone

- 2-(4-Chlorophenyl)-1-(4-((4-bromophenyl)sulfonyl)piperidin-1-yl)ethanone

- 2-(4-Chlorophenyl)-1-(4-((4-iodophenyl)sulfonyl)piperidin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

The compound 2-(4-Chlorophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone , commonly referred to in the literature as a piperidine derivative, has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H22ClFNO3S. Its structure features a piperidine ring substituted with a chlorophenyl and a fluorobenzenesulfonyl group, which are essential for its biological activity.

Biological Activity Overview

Piperidine derivatives, including this compound, are known for a variety of biological activities:

- Antimicrobial Activity : Several studies have demonstrated that piperidine derivatives exhibit significant antibacterial properties. For instance, compounds bearing the piperidine nucleus have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for therapeutic applications in treating conditions like Alzheimer's disease and infections .

- Anticancer Potential : Some derivatives have shown promise in cancer chemotherapy. The sulfamoyl group present in these compounds is associated with anticancer activity, potentially through mechanisms involving enzyme inhibition and apoptosis induction .

Antimicrobial Studies

A study focusing on synthesized piperidine derivatives indicated that compounds similar to this compound demonstrated significant antimicrobial activity. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL against tested pathogens, suggesting potent antibacterial effects .

Enzyme Inhibition Studies

Research has highlighted the compound's potential as an acetylcholinesterase inhibitor, which is critical in managing neurodegenerative diseases. In vitro studies reported IC50 values indicating effective enzyme inhibition, which correlates with increased therapeutic potential in treating cognitive disorders .

Case Study 1: Antibacterial Efficacy

In a comparative study of various piperidine derivatives, the compound exhibited superior activity against Salmonella Typhi and Pseudomonas aeruginosa. The study utilized both qualitative and quantitative methods to evaluate the antibacterial efficacy, confirming its potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Inhibition Mechanism

Another significant study investigated the mechanism of action of this compound as an AChE inhibitor. Using kinetic assays, it was established that the compound acts through competitive inhibition, providing insights into its potential use in treating Alzheimer’s disease .

Data Summary Table

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO3S/c20-15-3-1-14(2-4-15)13-19(23)22-11-9-18(10-12-22)26(24,25)17-7-5-16(21)6-8-17/h1-8,18H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCZMJNQEAZYNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.